4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Overview
Description
“4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 885617-44-7 . It has a molecular weight of 273.2 g/mol . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, including “4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The InChI Code of this compound is 1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.2 g/mol . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anticancer Research
Piperidine derivatives, including our compound of interest, have been utilized in the synthesis of anticancer agents. These compounds show promising activity against various cancer cell lines, including androgen-refractory cancer cell lines .
Antiviral Therapy
Novel piperidin-4-ol derivatives have been designed and evaluated for the potential treatment of HIV, showcasing the antiviral capabilities of these compounds .
Antimicrobial and Antifungal Applications
Piperidin-4-one derivatives exhibit significant antimicrobial and fungicidal activities, which can be leveraged in developing new treatments for bacterial and fungal infections .
Analgesic and Anti-inflammatory Uses
The piperidine nucleus is known for its analgesic and anti-inflammatory properties, making it a valuable component in pain management and inflammation control .
Antihypertensive Effects
Some piperidine derivatives have shown potential in managing hypertension, contributing to cardiovascular health research .
Central Nervous System (CNS) Applications
Due to their CNS depressant properties, these compounds are explored for their utility in treating conditions related to the central nervous system .
Anti-Alzheimer’s Disease
The piperidine structure is also being investigated for its use in anti-Alzheimer’s disease agents, providing a new avenue for tackling neurodegenerative disorders .
Antipsychotic and Anticoagulant Properties
Lastly, piperidine derivatives are researched for their antipsychotic and anticoagulant effects, which could lead to advancements in psychiatric treatment and blood clot management .
Mechanism of Action
Target of Action
The primary target of 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound acts as a CCR5 antagonist . It contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the CCR5 receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell and spreading throughout the body . .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the spread of the virus .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)piperidin-4-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYZUDQZDLSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2CCOCC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride | |
CAS RN |
885617-44-7 | |
Record name | 4-[(morpholin-4-yl)methyl]piperidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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